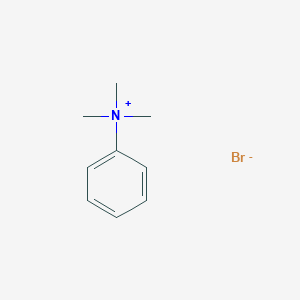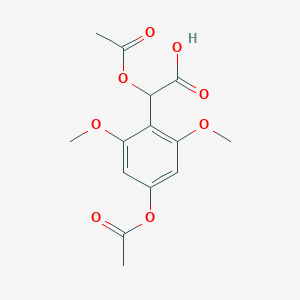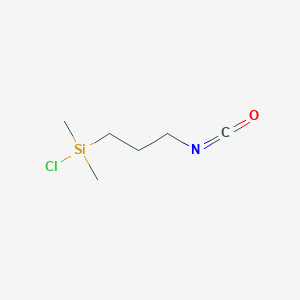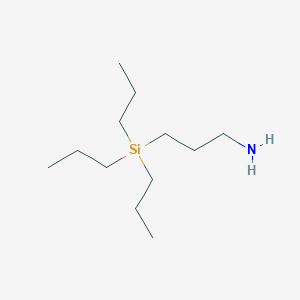![molecular formula C15H16O B102416 3,4-Dihidro-2,2-dimetil-2H-nafto[1,2-b]pirano CAS No. 16274-33-2](/img/structure/B102416.png)
3,4-Dihidro-2,2-dimetil-2H-nafto[1,2-b]pirano
Descripción general
Descripción
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran is a synthetic organic compound that has garnered significant interest due to its diverse biological activities. This compound is structurally related to β-lapachone, a naturally occurring substance isolated from the lapacho tree (Tabebuia impetiginosa or Tabebuia avellanedae). β-lapachone has demonstrated promising anticancer activity, which has spurred interest in its synthetic analogs .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
The primary target of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran, also known as 2,2-dimethyl-3,4-dihydrobenzo[h]chromene, is DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain that builds up in the DNA helix during these processes .
Mode of Action
The compound interacts with DNA topoisomerase I, inhibiting its activity . This interaction results in the disruption of DNA replication and transcription, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
It has been found that one of its metabolites is a glucosylsulfate conjugate . This suggests that the compound undergoes phase II metabolism, which involves the addition of a glucosylsulfate moiety . This could potentially impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the inhibition of DNA replication and transcription, leading to cell death . This makes the compound a promising candidate for anticancer therapy .
Action Environment
The action of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran can be influenced by various environmental factors. For instance, the compound has been found to exhibit antifungal activity, suggesting that it may be more effective in certain biological environments
Análisis Bioquímico
Biochemical Properties
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit DNA topoisomerase I . The nature of these interactions involves the formation of reversible cleavable complexes .
Cellular Effects
The effects of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran on various types of cells and cellular processes are profound. It influences cell function by inducing protein-linked DNA breaks in the presence of human DNA topoisomerase IIalpha . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it induces DNA breaks in the presence of human DNA topoisomerase IIalpha .
Metabolic Pathways
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with naphthalene derivatives in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Comparación Con Compuestos Similares
Similar Compounds
β-Lapachone: A naturally occurring analog with similar anticancer and anti-inflammatory properties.
Lapachol: Another natural compound from the same family, known for its antimicrobial and anticancer activities.
Menadione: A synthetic naphthoquinone with vitamin K activity and potential anticancer properties.
Uniqueness
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran stands out due to its synthetic origin, allowing for greater structural modifications and optimization of its biological activities. Its ability to inhibit both DNA topoisomerase I and II, along with its potent anticancer and anti-inflammatory effects, makes it a unique and valuable compound in scientific research .
Propiedades
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[h]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16-15/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUYQZUDUFSJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453467 | |
| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16274-33-2 | |
| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran (β-Lapachone) in a cellular context?
A1: Research suggests that β-Lapachone acts by inducing DNA cleavage in the presence of human DNA topoisomerase IIα, similar to the mechanism of action observed with menadione. This process is independent of ATP and involves the formation of reversible cleavable complexes. [] This suggests that β-lapachone functions as a topoisomerase II poison.
Q2: How does the structure of β-Lapachone contribute to its activity against DNA topoisomerase IIα?
A2: β-Lapachone, an ortho-quinone, shares structural similarities with menadione, a para-quinone. Both compounds exhibit the ability to form adducts with thiols, with β-lapachone demonstrating a 10-fold higher reactivity. This suggests that the chemical reactivity of these quinones, particularly their ability to form adducts, plays a crucial role in their topoisomerase IIα poisoning activity. []
Q3: Does β-Lapachone exhibit activity against drug-resistant cancer cell lines?
A3: Interestingly, preliminary studies indicate that β-Lapachone and related naphthoquinones display cytotoxic effects against a range of drug-sensitive and drug-resistant tumor cell lines. This includes cell lines overexpressing MDR1, cell lines resistant to camptothecin, and the atypical multidrug-resistant CEM/V-1 cell line. []
Q4: What is the role of NAD(P)H:quinone oxidoreductase 1 (NQO1) in the biological activity of β-Lapachone?
A4: Studies show that β-Lapachone acts as a potent stimulator of NQO1 activity. [] This interaction appears to be crucial for its ability to suppress vascular smooth muscle cell proliferation, potentially preventing arterial restenosis. This effect is mediated through the NQO1 and LKB1-dependent activation of AMP-activated protein kinase (AMPK). []
Q5: Has a novel metabolic pathway for β-Lapachone been identified in mammals?
A5: Yes, research utilizing mass spectrometry analysis of plasma from mice, rats, and humans treated with β-Lapachone identified a unique metabolite. This metabolite suggests the conjugation of β-Lapachone with a glucosylsulfate moiety. This finding represents a novel metabolic pathway in mammals, as glucosylsulfate conjugates have not been previously identified as mammalian metabolites. []
Q6: What is the potential of β-Lapachone as an anti-angiogenic agent?
A6: Research suggests that β-Lapachone might possess anti-angiogenic properties. In vitro studies using human endothelial cells demonstrate that β-Lapachone induces apoptosis in these cells. This apoptotic effect involves a decrease in intracellular cGMP levels, mitochondrial membrane potential, and activation of calpains and caspases. [] The presence of nitric oxide (NO) appears to offer protection against this β-Lapachone-induced apoptosis. This suggests that while β-Lapachone might hold promise as an anti-angiogenic agent, further research is needed to fully understand its mechanisms and potential therapeutic applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
